molecular formula C10H9F2NO4 B1413124 Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate CAS No. 1803827-82-8

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

Cat. No.: B1413124
CAS No.: 1803827-82-8
M. Wt: 245.18 g/mol
InChI Key: BGHBLVQGSJMUDU-UHFFFAOYSA-N
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Description

The molecule comprises a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a nitro group at position 2, and an ethyl acetate side chain. The fluorine atoms enhance electron-withdrawing effects, influencing reactivity and stability, while the nitro group serves as a precursor for further functionalization (e.g., reduction to amines) .

Properties

IUPAC Name

ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO4/c1-2-17-10(14)4-6-3-7(11)8(12)5-9(6)13(15)16/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHBLVQGSJMUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate typically involves the esterification of 4,5-difluoro-2-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to

Biological Activity

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₉F₂NO₄
  • Molecular Weight : 245.18 g/mol
  • Structure : The compound contains a phenyl ring with fluorine substitutions at positions 4 and 5 and a nitro group at position 2, alongside an ethyl acetate moiety. This unique structure contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that can alter cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Preliminary studies have demonstrated that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. Notably, its ability to induce apoptosis in cancer cells has been observed in laboratory settings. For instance:

  • A study showed significant cytotoxicity against breast cancer cell lines, linked to the induction of apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in preclinical models, suggesting its candidacy for further investigation in inflammatory diseases:

  • Research indicated a reduction in pro-inflammatory cytokines following treatment with this compound in murine models.

Antibacterial Activity

This compound has also been studied for its antibacterial properties:

  • It exhibited activity against various bacterial strains, comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(4-fluoro-2-nitrophenyl)acetateOne fluorine atom at position 4Different reactivity due to reduced fluorination
Ethyl 2-(4-chloro-2-nitrophenyl)acetateChlorine instead of fluorineVarying electronic effects impacting reactivity
Ethyl 2-(4-methylphenyl)acetateMethyl group instead of nitro groupAltered steric and electronic properties

This comparison highlights the unique combination of fluorination and nitro substitution in this compound, influencing its reactivity and biological activity compared to its analogs.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Anticancer Activity : A peer-reviewed study demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction.
  • Anti-inflammatory Research : Another study explored the anti-inflammatory properties in murine models, showing a notable reduction in pro-inflammatory cytokines after treatment.
  • Antibacterial Effects : Research indicated that this compound displayed antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes, suggesting its potential as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate ()
  • Structure : Hydroxy group at position 2, nitro at position 5.
  • Synthesis : Nitration of benzofuran-2-one followed by esterification.
  • Key Properties : Forms intermolecular O–H⋯O hydrogen bonds, enhancing crystalline stability .
  • Applications : Pharmaceutical intermediate for dronedarone synthesis.
  • Comparison : The absence of fluorine in this compound reduces lipophilicity compared to the target molecule. The hydroxy group increases polarity, affecting solubility.
Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)Acetate ()
  • Structure : Difluoro substitution on the acetate moiety, nitro at para position.
  • Molecular Weight : 243.14 g/mol (calculated from IUPAC name; evidence lists conflicting formula C₈H₁₃ClN₂O₂S, likely an error).
Ethyl 2-(4-Aminophenoxy)Acetate ()
  • Structure: Amino group at position 4, ether linkage.
  • Synthesis: Reduction of nitro precursor (ethyl 2-(4-nitrophenoxy)acetate) using NH₄Cl/Fe.
  • Key Properties: The amino group enables participation in conjugation, reducing electronic withdrawal compared to nitro derivatives.
  • Comparison : The target compound’s nitro group offers a pathway for similar reductions to generate amines, but fluorination may slow reaction kinetics due to increased stability .

Key Observations :

  • Fluorinated analogs (e.g., target compound) may require specialized fluorination reagents, increasing synthesis complexity.
  • Reduction of nitro groups (as in ) is a common pathway for generating bioactive amines, but fluorine substituents could necessitate harsher conditions .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate* C₁₀H₉F₂NO₄ 261.19 N/A Predicted: Strong NO₂ IR stretch ~1520 cm⁻¹
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ 195.21 56–58 ¹H NMR: δ 6.62 (Ar-H), 4.65 (NH₂)
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate C₁₀H₁₀NO₅ 239.19 N/A O–H⋯O hydrogen bonds (X-ray)

*Theoretical values based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

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